Cas no 942010-49-3 (N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide)

N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a specialized organic compound featuring a naphthyridine core functionalized with an acetylphenyl carboxamide moiety. Its structural design confers potential utility in pharmaceutical and agrochemical research, particularly as an intermediate or active ingredient in drug discovery. The presence of the 1,8-naphthyridine scaffold suggests possible biological activity, including antimicrobial or kinase inhibitory properties. The ethyl and acetylphenyl substituents enhance lipophilicity, potentially improving membrane permeability. This compound is suited for applications requiring precise molecular modifications due to its well-defined reactive sites. It is typically handled under controlled conditions to ensure stability and purity, making it a valuable candidate for exploratory synthesis and mechanistic studies.
N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide structure
942010-49-3 structure
Product Name:N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS No:942010-49-3
MF:C19H17N3O3
MW:335.356584310532
CID:5502820
Update Time:2025-05-19

N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-acetylphenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide
    • N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
    • Inchi: 1S/C19H17N3O3/c1-3-22-17-14(5-4-10-20-17)11-16(19(22)25)18(24)21-15-8-6-13(7-9-15)12(2)23/h4-11H,3H2,1-2H3,(H,21,24)
    • InChI Key: AGFCQXQWULCIGU-UHFFFAOYSA-N
    • SMILES: N1(CC)C2=C(C=CC=N2)C=C(C(NC2=CC=C(C(C)=O)C=C2)=O)C1=O

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Additional information on N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Professional Introduction to N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS No. 942010-49-3)

N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 942010-49-3, belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including an acetylphenyl moiety and a carboxamide group, which contribute to its unique chemical properties and biological interactions.

The acetylphenyl group in N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide plays a crucial role in modulating the compound's pharmacological profile. This group is often associated with enhanced binding affinity to biological targets, making it a valuable component in the design of drugs targeting neurological and inflammatory disorders. The presence of the acetyl group also influences the compound's metabolic stability and bioavailability, factors that are critical for its efficacy in vivo.

The naphthyridine core of the molecule, characterized by its fused bicyclic structure, is another key feature that contributes to the compound's biological activity. Naphthyridines are known for their ability to interact with various enzymes and receptors, making them promising candidates for drug development. Specifically, derivatives of naphthyridine have shown potential in treating conditions such as cancer, infectious diseases, and neurodegenerative disorders. The 1,8-naphthyridine scaffold provides a stable platform for further functionalization, allowing researchers to tailor the compound's properties to specific therapeutic needs.

In recent years, there has been growing interest in exploring the pharmacological potential of N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. Several studies have highlighted its promising activity against various disease models. For instance, research indicates that this compound exhibits significant inhibitory effects on certain kinases and proteases involved in cancer progression. The carboxamide group in the molecule interacts with these targets, disrupting critical signaling pathways that drive tumor growth and metastasis.

Moreover, the ethyl group at the 1-position of the naphthyridine ring contributes to the compound's solubility and bioavailability, facilitating its absorption and distribution within the body. This aspect is particularly important for developing oral formulations that can effectively deliver the drug to target sites. The combination of these structural features makes N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide a versatile candidate for further investigation in drug discovery.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation have been utilized to construct the complex naphthyridine core efficiently.

Evaluation of N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has also focused on its interaction with biological systems. In vitro studies have demonstrated its ability to modulate enzyme activity and cellular pathways relevant to various diseases. These findings support its potential as a lead compound for further development into therapeutic agents. Additionally, preclinical studies are underway to assess its safety profile and pharmacokinetic properties in animal models.

The significance of this compound extends beyond its immediate therapeutic applications. It serves as a valuable scaffold for medicinal chemists to design novel derivatives with enhanced properties. By modifying specific functional groups or introducing new moieties into the structure, researchers can explore new pharmacological targets and improve drug efficacy. This flexibility makes N-(4-acetylphenyl)-1-ethyl-2 oxo - 1 , 2 - dihydro - 1 , 8 - naph thy rid ine - 3 - carbox amide a cornerstone in ongoing drug discovery efforts.

The integration of computational chemistry techniques has further advanced the study of this compound. Molecular modeling and virtual screening have been employed to predict binding interactions between N-(4-acetylphenyl)-1ethyl - 2 oxo - 12 dihydro - 18 nap thy rid ine - 3 carbox amide and biological targets. These computational approaches provide insights into how the molecule interacts with its targets at an atomic level, guiding experimental design and optimizing lead optimization strategies.

In conclusion,N-(4-acetylphenyl) - 11 ethyl - 22 oxo - 11 ,22 dihydro - 11 ,88 nap thy rid ine -33 carbox amide (CAS No .942010493) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , promising biological activities ,and synthetic accessibility make it an attractive candidate for further development . As research continues to uncover new therapeutic applications ,this compound is poised to play a crucial role in addressing some of today's most challenging medical conditions .

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